molecular formula C29H22K5N3O14 B13402212 FURA-2 Pentapotassium Salt (Technical Grade)

FURA-2 Pentapotassium Salt (Technical Grade)

Cat. No.: B13402212
M. Wt: 832.0 g/mol
InChI Key: UWWQTPKFFHMJPU-UHFFFAOYSA-I
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Description

Table 1: Key Properties of FURA-2 vs. Early Calcium Indicators

Property Quin2 FURA-2
Brightness (ε) 6,000 M⁻¹cm⁻¹ 35,000 M⁻¹cm⁻¹
Excitation Shift (Δλ) None 28 nm
$$ K_d $$ (nM) 115 145
Selectivity (Ca²⁺/Mg²⁺) ~100 ~10,000

The improved selectivity for calcium over magnesium (10,000:1) and reduced pH sensitivity made FURA-2 indispensable for studying calcium dynamics in excitable cells.

Properties

Molecular Formula

C29H22K5N3O14

Molecular Weight

832.0 g/mol

IUPAC Name

pentapotassium;2-[5-[bis(carboxylatomethyl)amino]-6-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-9-19-16(7-18(21)32(13-26(37)38)14-27(39)40)8-22(45-19)28-30-10-23(46-28)29(41)42;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

UWWQTPKFFHMJPU-UHFFFAOYSA-I

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C=C(OC3=C2)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of FURA-2 Pentapotassium Salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The final product is then formulated into a stable, water-soluble salt form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

FURA-2 Pentapotassium Salt primarily undergoes reactions related to its role as a calcium indicator. These include:

Common Reagents and Conditions

Common reagents used with FURA-2 Pentapotassium Salt include calcium buffers and various solvents such as water and dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled pH conditions to ensure accurate measurements .

Major Products Formed

The primary product formed from the interaction of FURA-2 Pentapotassium Salt with calcium ions is a fluorescent complex that can be detected using fluorescence microscopy or other fluorescence-based techniques .

Scientific Research Applications

Fura-2, pentapotassium salt, is a cell-impermeable ratiometric calcium indicator used to measure intracellular calcium concentrations . It is frequently utilized in scientific research for its ability to monitor dynamic changes in cytosolic free calcium in living cells .

Scientific Applications

Fura-2, pentapotassium salt, is valuable in a range of scientific applications, including:

  • Drug Discovery: It is used for measuring intracellular calcium mobilization after activation of G protein-coupled receptors (GPCRs) and calcium channels, making it useful in drug discovery .
  • Calcium Measurements: Fura-2 enables accurate measurement of intracellular calcium concentrations . The 340/380 nm excitation ratio for fura-2 allows precise measurements of intracellular Ca2+ concentration at low indicator concentrations .
  • Ratio-Imaging Microscopy: Fura-2 is well-suited for ratio-imaging microscopy, where changing excitation wavelengths is more practical than emission wavelengths .
  • Cellular Regulation Studies: Fura-2 has made major contributions to understanding the role of calcium in cellular regulation .

Methods of Use

Because Fura-2, pentapotassium salt is membrane-impermeable, it needs to be loaded into cells via specialized methods . Common methods include:

  • Microinjection
  • Scrape loading
  • Infusion from patch pipette
  • Uptake induced by pinocytic cell-loading reagent
  • ATP permeabilization

Advantages of Fura-2

Fura-2 offers several advantages as a calcium indicator :

  • Ratiometric Readout: Minimizes the effects of photobleaching, leakage, uneven loading, and varying cell thicknesses in mixed populations, leading to more robust and reproducible results .
  • Brightness: It is bright enough to permit measurements at intracellular concentrations unlikely to cause significant Ca2+ buffering or damping of Ca2+ transients .
  • Well-Established: Fura-2 has been cited in thousands of papers and is well-established in the scientific literature .

Factors to Consider

When using Fura-2, pentapotassium salt, some limitations should be considered to avoid inaccurate measurements :

  • Incomplete hydrolysis of Fura-2 acetoxymethyl ester bonds
  • Sequestration of Fura-2 in non-cytoplasmic compartments
  • Dye loss from labeled cells
  • Quenching of Fura-2 fluorescence by heavy metals
  • Photobleaching
  • Changes in the absorption and emission spectra

To address these potential issues, researchers can use Fura-2 pentapotassium salt to bypass ester hydrolysis problems, perform experiments at lower temperatures to prevent organelle sequestration, and use ratio quantitation to correct inaccuracies caused by dye leakage .

Spectral Properties

Fura-2's fluorescence can be detected using flow cytometry, fluorescence microscopy, or fluorescence microplate readers . Upon calcium binding, the fluorescent excitation maximum of the indicator experiences a blue shift from 363 nm (Ca2+-free) to 335 nm (Ca2+-saturated), while the fluorescence emission maximum is relatively unchanged at ~510 nm .

  • λ Ex/λ Em(no Ca2+) = 363/512 nm
  • λ Ex/λ Em(high Ca2+) = 335/505 nm

Data Table for Stock Solution Preparation

Fura-2 pentapotassium salt can be used to create stock solutions, and the following table shows the volume of water needed to reconstitute specific masses of the compound to achieve a given concentration :

0.1 mg0.5 mg1 mg5 mg10 mg
1 mM 120.192 µL600.962 µL1.202 mL6.01 mL12.019 mL
5 mM 24.038 µL120.192 µL240.385 µL1.202 mL2.404 mL
10 mM 12.019 µL60.096 µL120.192 µL600.962 µL1.202 mL

Mechanism of Action

The mechanism of action of FURA-2 Pentapotassium Salt involves its ability to bind to free calcium ions within cells. Upon binding, the compound undergoes a shift in its excitation and emission spectra, allowing for ratiometric measurements of calcium concentrations. This property makes it a valuable tool for studying calcium signaling pathways and cellular responses to various stimuli .

Comparison with Similar Compounds

Data Table: Key Properties of FURA-2 and Comparable Probes

Compound Type Kd (nM) λEx (Ca²⁺-free/bound, nm) λEm (nm) Cell Permeability Applications
FURA-2 Pentapotassium Ratiometric 145 363/335 510 No Single-cell Ca²⁺ imaging
FURA-2 AM Ratiometric 145 363/335 510 Yes Bulk cell populations
Indo-1 Ratiometric 250 349 405/485 No (AM form yes) Flow cytometry
Fura-8 Ratiometric 260 386/354 532 No (AM form yes) High Ca²⁺ environments
Fura-8FF Ratiometric 6000 386/354 532 No (AM form yes) Large Ca²⁺ transients
Fluo-3 AM Intensity 390 506 526 Yes Rapid Ca²⁺ signaling
Quin2 Intensity 60 339 492 No (AM form yes) Historical studies

Data compiled from

Technical Considerations

  • Purity : Technical grade (≥90% purity) may require validation for high-precision studies, where UltraPure grades (≥95%) are recommended .
  • Loading Methods : Microinjection or scrape loading is labor-intensive compared to AM ester protocols .
  • Interference : Probenecid can inhibit dye efflux via organic anion transporters, prolonging signal stability .

Biological Activity

FURA-2 Pentapotassium Salt is a widely utilized fluorescent calcium indicator that plays a crucial role in cellular biology, particularly in the study of intracellular calcium dynamics. This article will delve into its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Overview of FURA-2 Pentapotassium Salt

FURA-2 is a ratiometric fluorescent dye designed to measure intracellular calcium concentrations. It is characterized by its ability to bind free Ca²⁺ ions, resulting in a significant change in its fluorescence properties. The compound is membrane-impermeant, necessitating techniques such as microinjection or scrape loading for cellular entry .

Key Properties

  • Chemical Formula : C₂₉H₂₂K₅N₃O₁₄
  • Molecular Weight : 832 g/mol
  • Kd (Calcium Binding Affinity) : 145 nM at 22°C in pH 7.2 buffer
  • Excitation/Emission Peaks :
    • Ca²⁺-free: λEx = 363 nm, λEm = 512 nm
    • Ca²⁺-saturated: λEx = 335 nm, λEm = 505 nm .

FURA-2 operates on the principle of ratiometric fluorescence, where the ratio of fluorescence intensities at two different excitation wavelengths (340 nm and 380 nm) provides a quantitative measure of intracellular calcium levels. This dual-excitation approach minimizes errors due to variations in dye concentration or cell thickness, making it particularly effective for live-cell imaging .

Applications

FURA-2 is extensively used in various biological studies:

  • Intracellular Calcium Measurement : It allows researchers to monitor dynamic changes in cytosolic free calcium in living cells, providing insights into cellular signaling pathways .
  • Drug Discovery : FURA-2 is instrumental in assessing intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs) and calcium channels .
  • Neuroscience Research : The dye has been used to investigate calcium signaling in neuronal cells, contributing to our understanding of synaptic transmission and plasticity .

Case Studies

Several studies have highlighted the utility of FURA-2 in various contexts:

  • Calcium Flux Measurement : A study demonstrated that FURA-2 could accurately measure Ca²⁺ transients in sympathetic neurons, providing valuable data on calcium-induced calcium release mechanisms .
  • Interference Studies : Research indicated that compounds like resveratrol could interfere with FURA-2 fluorescence, emphasizing the need for careful experimental design when using this indicator .
  • Cell Type Specificity : Investigations revealed that the effectiveness of FURA-2 can vary significantly between different cell types due to factors like dye retention and intracellular compartmentalization .

Data Table: Comparative Analysis of Calcium Indicators

IndicatorMembrane PermeabilityExcitation WavelengthsBinding Affinity (Kd)Key Applications
FURA-2Impermeant340 nm / 380 nm145 nMIntracellular Ca²⁺ measurement
Indo-1Permeant340 nm / 480 nm~200 nMCalcium dynamics in various cell types
Mag-Fura-2Impermeant340 nm / 380 nm~135 nMMonitoring Ca²⁺ stores

Q & A

Q. How does FURA-2 Pentapotassium Salt enable ratiometric measurement of intracellular calcium concentrations?

FURA-2 Pentapotassium Salt binds to Ca²⁺, causing a spectral shift in its excitation maxima. In Ca²⁺-free conditions, the excitation peak is at 363 nm, shifting to 335 nm when saturated with Ca²⁺. By measuring the fluorescence ratio at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) with a fixed 510 nm emission, researchers can calculate intracellular Ca²⁺ concentrations independent of dye concentration or cell thickness .

ConditionExcitation Maxima (nm)Emission (nm)
Ca²⁺-free363510
Ca²⁺-saturated335510

This ratiometric approach minimizes artifacts from uneven dye loading or photobleaching .

Q. What are the recommended excitation/emission parameters for FURA-2 Pentapotassium Salt in fluorescence microscopy?

For optimal results:

  • Excitation wavelengths : 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).
  • Emission wavelength : 510 nm.
  • Use a dichroic mirror to separate excitation and emission signals. This dual-wavelength method allows precise quantification of dynamic Ca²⁺ changes in live cells .

Q. How does FURA-2 Pentapotassium Salt differ from AM-ester forms (e.g., FURA-2 AM)?

FURA-2 Pentapotassium Salt is cell-impermeant and requires physical loading methods (e.g., microinjection or patch pipette infusion), making it ideal for single-cell studies. In contrast, FURA-2 AM passively diffuses into cells but may accumulate in organelles, requiring esterase activity for hydrolysis. The salt form avoids compartmentalization artifacts but limits applicability in hard-to-load cell types .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent ratio measurements in FURA-2 experiments?

Common issues and solutions:

  • Dye leakage : Use low-light exposure and minimize scan duration to reduce photobleaching.
  • Autofluorescence : Perform control experiments without dye to subtract background signals.
  • Calibration errors : Validate with in vitro calibration buffers (e.g., 0 Ca²⁺ vs. saturating Ca²⁺ with ionomycin) .
  • Batch variability : Pre-test each batch using standardized protocols and adjust loading concentrations (3–30 mM) .

Q. What methods optimize FURA-2 Pentapotassium Salt loading in non-adherent or sensitive cell types?

  • Pressure microinjection : Inject 1% cell volume of 3–30 mM dye solution.
  • Scrape loading : Mechanically disrupt the membrane for dye entry (suitable for adherent cells).
  • Patch pipette infusion : Ideal for electrophysiology-coupled Ca²⁺ imaging. Validate loading efficiency via fluorescence intensity and uniformity checks .

Q. How should researchers address batch-to-batch variability in technical-grade FURA-2 Pentapotassium Salt?

  • Quality control : Request HPLC and mass spectrometry data from suppliers to confirm purity.
  • In-lab calibration : Perform in vitro ratio measurements for each batch using Ca²⁺-free/Ca²⁺-saturated buffers.
  • Normalization : Normalize data to internal controls (e.g., baseline Ca²⁺ levels) .

Q. How to design experiments distinguishing Ca²⁺ release from internal stores vs. extracellular influx?

  • Extracellular Ca²⁺ removal : Use Ca²⁺-free buffers with EGTA (1 mM) to block influx.
  • Pharmacological tools : Inhibit sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) with thapsigargin (1 µM) to deplete internal stores.
  • Stimuli : Apply agonists (e.g., ATP) to trigger Ca²⁺ release and monitor recovery upon Ca²⁺ reintroduction .

Methodological Tables

Q. Table 1: Key Parameters for FURA-2 Pentapotassium Salt

ParameterValue/DescriptionReference
Kd for Ca²⁺145 nM
Optimal loading conc.3–30 mM (microinjection)
Excitation (Ca²⁺-bound)340 nm
Excitation (Ca²⁺-free)380 nm
Emission510 nm

Q. Table 2: Common Artifacts and Mitigation Strategies

ArtifactCauseSolution
PhotobleachingProlonged light exposureLimit exposure time; use neutral density filters
CompartmentalizationDye trapping in organellesUse Pentapotassium Salt (not AM ester)
AutofluorescenceEndogenous fluorophoresSubtract background via control experiments

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